![molecular formula C9H11NO2 B1665311 Atrolactamide CAS No. 2019-68-3](/img/structure/B1665311.png)
Atrolactamide
描述
- M-144 是一种合成大麻素化合物,其化学式为 C22H30FNO。它在结构上与 UR-144 相关。
- UR-144 (项目号 11502) 是另一种合成大麻素,与 M-144 有相似之处。M-144 在烷基末端碳上有氟原子,在吲哚环的 C2 碳上有一个甲基。
- M-144 的生物活性尚未完全确定,但它主要用于法医和研究目的 .
准备方法
- M-144 的合成路线没有得到广泛的记录。它可以使用适当的试剂和条件合成。
- 由于其面向研究的用途,工业生产方法并不广泛存在。
化学反应分析
- M-144 可能经历各种化学反应,包括氧化、还原和取代。
- 这些反应的常见试剂和条件没有针对 M-144 特别报道。
- 这些反应形成的主要产物将取决于具体的反应途径。
科学研究应用
Pharmacological Properties
Atrolactamide has been primarily studied for its anticonvulsant and anesthetic properties. Research indicates that it can effectively inhibit seizure activity in various animal models. The compound's mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABA (gamma-aminobutyric acid) receptors, which are crucial for inhibitory neurotransmission in the brain .
Anticonvulsant Activity
- In preclinical studies, this compound demonstrated significant anticonvulsant effects. For instance, a study reported that a racemic mixture of this compound protected all test subjects (mice) against induced seizures at a dosage of 250 mg/kg .
- The efficacy was evaluated using both the maximal electroshock (MES) test and pentylenetetrazol-induced seizures, showcasing its potential for treating epilepsy and other seizure disorders.
Anesthetic Properties
- This compound has also been investigated as a general anesthetic. Its potency was assessed through various tests measuring the minimum alveolar concentration (MAC), which indicates the concentration required to prevent movement in response to surgical stimuli in 50% of subjects .
- The compound's anesthetic effects were linked to its ability to inhibit specific enzyme activities associated with anesthesia, suggesting that derivatives of this compound could lead to safer anesthetic agents with fewer side effects .
Toxicity and Safety Concerns
Despite its promising applications, this compound poses significant toxicity risks. Historical data indicate that high doses can lead to adverse effects such as blood dyscrasias and skin rashes . This toxicity is attributed to metabolic byproducts formed during its breakdown, highlighting the need for further research into safer derivatives or analogs that retain therapeutic efficacy while minimizing harmful effects.
Case Studies and Clinical Research
Several studies have documented the effects of this compound in clinical and preclinical settings:
- Anticonvulsant Studies :
- Anesthetic Efficacy :
Future Research Directions
Given the dual nature of this compound as both an effective anticonvulsant and anesthetic agent, future research should focus on:
- Developing less toxic derivatives that retain therapeutic benefits.
- Investigating the pharmacokinetics of this compound to better understand its absorption, distribution, metabolism, and excretion in humans.
- Conducting clinical trials to evaluate its safety and efficacy in diverse patient populations.
作用机制
- M-144 可能会通过大麻素受体发挥作用。
- 与中枢大麻素受体 (CB1) 结合相比 (Ki = 150 nM),更倾向于与外周大麻素受体 (CB2) 结合 (Ki = 1.8 nM) .
- 需要进一步研究才能完全阐明其机制。
相似化合物的比较
- 与 UR-144 相比,M-144 的独特性在于其特定的结构修饰(氟原子和甲基)。
- 类似化合物包括 UR-144、XLR11 和其他合成大麻素。
生物活性
Atrolactamide, also known as Themisone, is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, focusing on its anticonvulsant properties, mechanisms of action, and associated toxicity.
Overview of this compound
This compound is a synthetic compound that has been studied for its potential therapeutic applications. Initially identified in the 1950s, it was found to possess significant anticonvulsant activity. However, its clinical use has been limited due to associated toxicity and adverse effects.
Anticonvulsant Activity
This compound has demonstrated potent anticonvulsant properties in various animal models. In studies conducted in the 1950s, it was shown to protect mice against seizures at doses of 250 mg/kg. Despite this efficacy, the compound also exhibited toxicity, leading to blood dyscrasias and skin rashes .
The mechanism underlying the anticonvulsant activity of this compound is thought to involve modulation of gamma-aminobutyric acid (GABA) receptors. GABA is a key inhibitory neurotransmitter in the central nervous system (CNS), and compounds that enhance GABAergic activity are often effective in controlling seizures. This compound's ability to inhibit certain enzyme activities may also contribute to its anesthetic effects .
Toxicity Profile
While this compound presents potential therapeutic benefits, its toxicity remains a significant concern. Reports indicate that the compound can lead to severe side effects, including:
- Blood Dyscrasias : Alterations in blood cell counts, which may lead to conditions such as anemia or leukopenia.
- Skin Reactions : Rashes and other dermatological issues.
- Central Nervous System Effects : Potential for sedation or other CNS-related side effects due to its anesthetic properties .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Animal Studies : In early research, this compound was administered to rodents, showing a protective effect against induced seizures. However, subsequent observations highlighted the risk of toxic reactions at therapeutic doses.
- Comparative Studies : Research comparing this compound with other anticonvulsants revealed that while it had comparable efficacy in seizure control, its adverse effect profile was less favorable .
Data Summary
The following table summarizes key findings related to this compound's biological activity:
Study Type | Findings | Notes |
---|---|---|
Animal Studies | Anticonvulsant activity observed | Effective at 250 mg/kg; toxic effects noted |
Mechanism Analysis | GABA receptor modulation suggested | Potential for enhancing inhibitory neurotransmission |
Toxicity Reports | Blood dyscrasias and skin rashes documented | Significant concern for clinical use |
Comparative Research | Efficacy compared with other anticonvulsants | Less favorable safety profile |
属性
IUPAC Name |
2-hydroxy-2-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXWYXPXGKVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043208 | |
Record name | Atrolactamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2019-68-3 | |
Record name | Atrolactamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2019-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atrolactamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atrolactamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Atrolactamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATROLACTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9132S4AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。